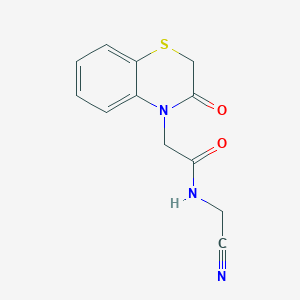

![molecular formula C9H11NO B2887806 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine CAS No. 3693-06-9](/img/structure/B2887806.png)

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine

货号 B2887806

CAS 编号:

3693-06-9

分子量: 149.193

InChI 键: GJKVQTRICWNJOP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

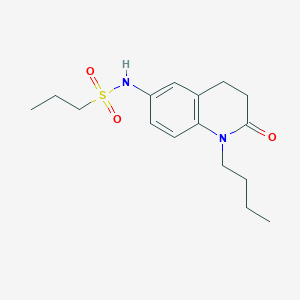

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is off-white in color and solid in physical form .

Synthesis Analysis

The synthesis of 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine and its derivatives often involves multicomponent reactions . For instance, starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, a concise route to cyclic imines has been developed. These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo .Molecular Structure Analysis

The InChI code for 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is 1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is an off-white solid . It has a molecular weight of 149.19 and a molecular formula of C9H11NO .科学研究应用

Stereocontrolled Synthesis

- Diastereoselective Synthesis : Salicylaldehydes and protected 1,2-amino alcohols have been converted into tetrahydrobenzo[f][1,4]oxazepines using a diastereoselective Ugi–Joullie multicomponent reaction. This method allows the creation of drug-like tetrahydrobenzo[f][1,4]oxazepines with four diverse points, and the potential to obtain these compounds in enantiomerically pure form has been demonstrated (Banfi et al., 2013).

Multicomponent Syntheses

- Isocyanide-Based Syntheses : A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives in good to excellent yields (Shaabani et al., 2010).

Synthesis and Characterization

- Novel Benzimidazole Fused-Oxazepines : Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with their molecular structure validated by X-ray diffraction and DFT studies. These compounds show potential for nonlinear optical (NLO) applications (Almansour et al., 2016).

- Tetracyclic 1,4-Oxazepines : A methodology for novel tetracyclic 1,4-oxazepines synthesis from readily available precursors has been developed, offering a solution for solubility issues in previously described dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2014).

Novel Scaffolds and Catalytic Reactions

- Novel Scaffolds for Drug Discovery : Novel tricyclic scaffolds that fuse a substituted pyranose ring with the seven-membered rings of tetrahydrobenzo[e][1,4]oxazepine have been synthesized, offering new avenues for drug discovery (Abrous et al., 2001).

- Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine scaffold has been used in enantioselective reactions as a privileged structure in medicinal chemistry. Catalytic asymmetric methodologies for chiral dibenzo[b,f][1,4]oxazepine derivatives are highlighted, indicating their potential in the synthesis of related compounds (Munck et al., 2018).

属性

IUPAC Name |

1,2,3,5-tetrahydro-4,1-benzoxazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKVQTRICWNJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine | |

Synthesis routes and methods

Procedure details

To 1,5-dihydro-4,1-benzoxazepin-2-one (3.7 g, 22.7 mmol) in THF (75 mL) cooled with an ice bath was added lithium aluminum hydride (2.6 g, 68 mmole) portion wise. The reaction mixture was warmed to 80° C. and stirred for 2 hrs. This mixture was then cooled to rt and was treated with water (2.7 mL), 10% sodium hydroxide aqueous solution (2.7 mL) and water (8.1 mL). The resulting mixture was stirred for another 10 minutes before filtration through Celite. The Celite was washed with ethyl acetate and the organic solution was washed with brine (30 mL×2) before drying over MgSO4. Concentration of the filtrate and purification of the residue by silica gel column chromatography eluting with chloroform/methanol (99/1) yielded 1,2,3,5-tetrahydro-4,1-benzoxazepine 2-2 as a brown solid (1.65 g, 48% yield). MS: 150.0 (M+H)+; tR=1.02 min (method 1).

Yield

48%

Citations

For This Compound

5

Citations

A simple and unpredicted synthetic pathway toward racemic and scalemic tetrahydrodibenzoimidazoazepines has been invented serendipitously proceeding through an S N …

Number of citations: 52

pubs.acs.org

A series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-proliferative activity and interaction with tubulin. These new derivatives showed significant …

Number of citations: 39

www.sciencedirect.com

Benzofused seven-membered heterocycles such as 1,4-benzo[e]diazepines (1,4-BZDs) and 1,4-benzo[e]oxazepines (1,4-BZOs) were efficiently synthesized by Rh-catalyzed …

Number of citations: 10

pubs.acs.org

Herein, we present a highly enantioselective desymmetrization of 3-substituted oxetanes enabled by a confined chiral phosphoric acid. This metal-free process allows effective access …

Number of citations: 2

pubs.acs.org

A facile and efficient method for the construction of 3‐alkyl/aryl substituted 1,4‐benzoxazine and benzoxazepine via AgNO 3 catalyzed cyclization of propargyloxy sulfonamides and …

Number of citations: 4

onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2887723.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)

![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)

![5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B2887728.png)

amino}acetamide](/img/structure/B2887732.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)

![(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2887738.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)